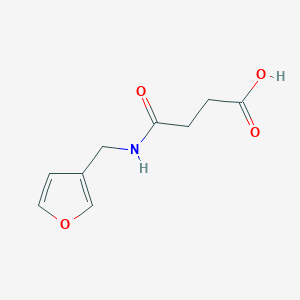
4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid typically involves the reaction of furan-3-ylmethylamine with succinic anhydride. The reaction is carried out under mild conditions, often in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: This may include the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The furan ring and the amide group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Furan-2-carboxylic acid
- Furan-3-carboxylic acid
- Furan-2,5-dicarboxylic acid
Comparison: 4-((Furan-3-ylmethyl)amino)-4-oxobutanoic acid is unique due to the presence of both the furan ring and the amide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-(furan-3-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-5-7-3-4-14-6-7/h3-4,6H,1-2,5H2,(H,10,11)(H,12,13) |
InChI Key |
CIZVOTOBISRCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















